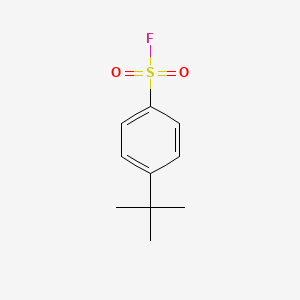

Fluorure de 4-tert-butylbenzène-1-sulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Tert-butylbenzene-1-sulfonyl fluoride” is an organic compound with the molecular formula C10H13FO2S and a molecular weight of 216.27 . It is a solid substance and is used in the field of research.

Physical And Chemical Properties Analysis

“4-Tert-butylbenzene-1-sulfonyl fluoride” is a solid substance . Its melting point is 64-65 °C (lit.) . The boiling point and density are not provided in the search results .

Mécanisme D'action

Target of Action

The primary target of 4-Tert-butylbenzene-1-sulfonyl fluoride is Prothrombin , a protein involved in blood homeostasis .

Mode of Action

It is known that substituted benzene compounds can undergo electrophilic substitution reactions . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .

Biochemical Pathways

It is known that benzene derivatives can influence reactivity in a profound manner, affecting various biochemical pathways .

Result of Action

It is known that the compound has potential use in various fields of research and industry.

Action Environment

It is known that the compound’s reactivity can be influenced by the electron donating or electron withdrawing influence of the substituents, as measured by molecular dipole moments .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-Tert-butylbenzene-1-sulfonyl fluoride is its potency and specificity as an inhibitor of serine proteases. It can be used at low concentrations to effectively inhibit protease activity, making it a valuable tool in many areas of research. However, 4-Tert-butylbenzene-1-sulfonyl fluoride is also highly reactive and can be toxic to cells at high concentrations. This can limit its use in certain experiments, and researchers must carefully control the concentration and exposure time of 4-Tert-butylbenzene-1-sulfonyl fluoride.

Orientations Futures

There are many potential future directions for research involving 4-Tert-butylbenzene-1-sulfonyl fluoride. One area of interest is the development of new drugs targeting serine proteases, particularly those involved in diseases such as cancer and inflammation. 4-Tert-butylbenzene-1-sulfonyl fluoride may also have applications in the study of protein misfolding and neurodegenerative diseases, as well as in the development of new diagnostic tools for serine protease activity. Further research is needed to fully understand the potential of 4-Tert-butylbenzene-1-sulfonyl fluoride in these areas.

Méthodes De Synthèse

4-Tert-butylbenzene-1-sulfonyl fluoride can be synthesized through a multistep process involving the reaction of tert-butylbenzene with sulfuric acid and hydrofluoric acid to form tert-butylbenzene sulfonic acid. This is then reacted with thionyl chloride to form tert-butylbenzene sulfonyl chloride, which is finally treated with hydrogen fluoride to produce 4-Tert-butylbenzene-1-sulfonyl fluoride.

Applications De Recherche Scientifique

- Chimie SuFEx: La chimie SuFEx (échange de fluorure de soufre) exploite la réactivité des fluorures de sulfonyle avec divers nucléophiles. Le TBBSF sert de tête de guerre précieuse pour le criblage de fragments. Il marque les résidus d'acides aminés nucléophiles, ce qui le rend utile dans les applications de biologie chimique et de chimie médicinale .

- Le TBBSF est un réactif polyvalent pour la synthèse d'autres fluorures de sulfonyle. Les chercheurs peuvent convertir divers sulfonates en fluorures de sulfonyle en utilisant le TBBSF dans des réactions monotope .

- Le TBBSF est un composé sulfonate. Les précautions de sécurité comprennent l'évitement du contact avec la peau et les yeux. En cas d'exposition, rincer abondamment à l'eau et consulter un médecin .

Criblage de Fragments et Sondes Chimiques

Méthodologie Synthétique

Considérations de Sécurité

Safety and Hazards

Propriétés

IUPAC Name |

4-tert-butylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGHXAOUCWPSDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092278-50-6 |

Source

|

| Record name | 1092278-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2389277.png)

![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2389279.png)

![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389282.png)

![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)

![methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridi ne-4,3'-indoline]-3-carboxylate](/img/structure/B2389285.png)

![Ethyl 4-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2389286.png)

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)